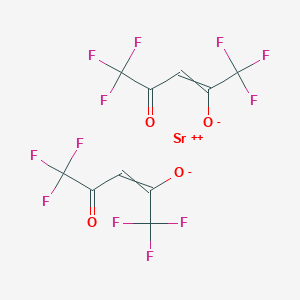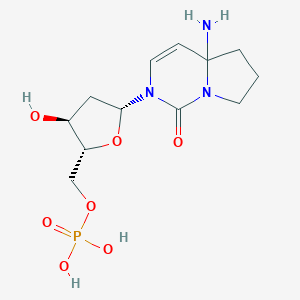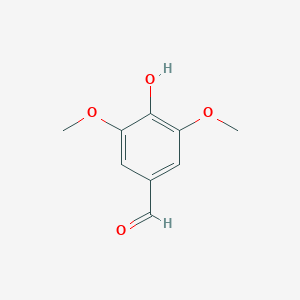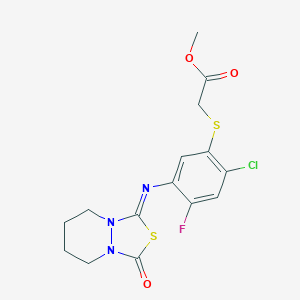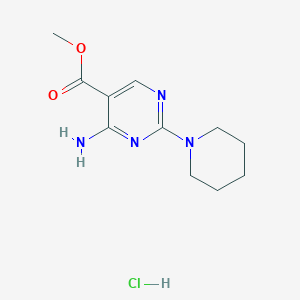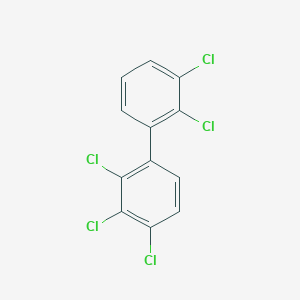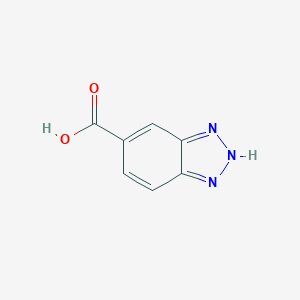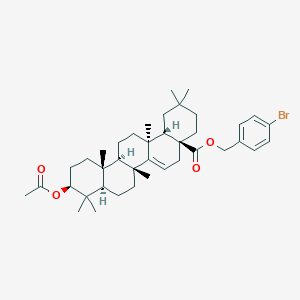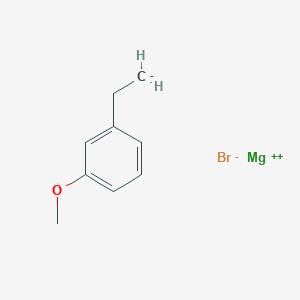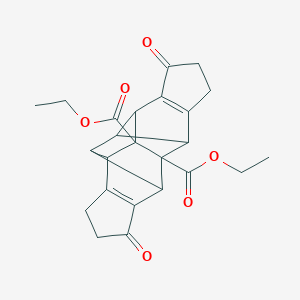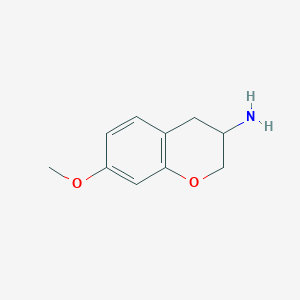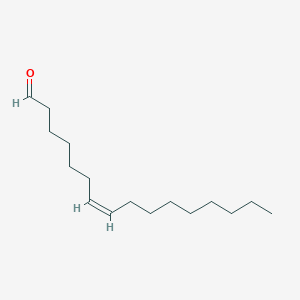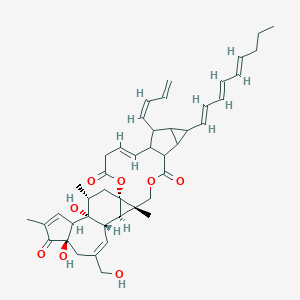![molecular formula C11H14N4OS B056544 4-amino-5-[(2,4-dimethylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol CAS No. 117480-89-4](/img/structure/B56544.png)
4-amino-5-[(2,4-dimethylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-amino-5-[(2,4-dimethylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol, also known as DMPT, is a chemical compound with potential applications in scientific research. DMPT is a sulfur-containing heterocyclic compound that has been shown to have various biological activities, including anti-inflammatory, antioxidant, and immunomodulatory effects.
Wirkmechanismus
The mechanism of action of 4-amino-5-[(2,4-dimethylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol is not fully understood, but it is believed to involve the modulation of various signaling pathways and cellular processes. 4-amino-5-[(2,4-dimethylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol has been shown to activate the Nrf2/ARE pathway, which is responsible for the regulation of antioxidant and detoxification genes. 4-amino-5-[(2,4-dimethylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol has also been shown to inhibit the NF-κB pathway, which is involved in the regulation of inflammation and immune responses. Additionally, 4-amino-5-[(2,4-dimethylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol has been shown to modulate the expression of various cytokines and growth factors, which play important roles in cellular proliferation, differentiation, and survival.
Biochemische Und Physiologische Effekte
4-amino-5-[(2,4-dimethylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol has been shown to have various biochemical and physiological effects, including anti-inflammatory, antioxidant, and immunomodulatory effects. 4-amino-5-[(2,4-dimethylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6, and to increase the production of anti-inflammatory cytokines, such as IL-10. 4-amino-5-[(2,4-dimethylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol has also been shown to increase the activity of antioxidant enzymes, such as superoxide dismutase and catalase, and to reduce oxidative stress. Additionally, 4-amino-5-[(2,4-dimethylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol has been shown to modulate the immune response by regulating the production of cytokines and chemokines.
Vorteile Und Einschränkungen Für Laborexperimente
4-amino-5-[(2,4-dimethylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol has several advantages for lab experiments, including its low toxicity, ease of synthesis, and wide range of biological activities. 4-amino-5-[(2,4-dimethylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol has been shown to have low toxicity in animal studies, making it a safer alternative to other compounds with similar biological activities. 4-amino-5-[(2,4-dimethylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol is also relatively easy to synthesize, making it accessible to researchers. However, 4-amino-5-[(2,4-dimethylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol has some limitations for lab experiments, including its limited solubility in water and its potential interactions with other compounds. 4-amino-5-[(2,4-dimethylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol may require special solvents or formulation to improve its solubility, and its interactions with other compounds may affect its biological activity.
Zukünftige Richtungen
There are several future directions for the study of 4-amino-5-[(2,4-dimethylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol. One potential direction is to investigate its potential as a therapeutic agent for various diseases, such as arthritis, cancer, and cardiovascular diseases. Another potential direction is to study its potential as a feed additive for livestock to improve their growth performance and feed efficiency. Additionally, further studies are needed to elucidate the mechanism of action of 4-amino-5-[(2,4-dimethylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol and to identify its molecular targets.
Synthesemethoden
4-amino-5-[(2,4-dimethylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol can be synthesized by the reaction of 2,4-dimethylphenol with thiosemicarbazide in the presence of sodium hydroxide and then with formaldehyde. The resulting product is then treated with hydrazine hydrate and sodium hydroxide to yield 4-amino-5-[(2,4-dimethylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol. The overall reaction scheme is shown below:
Wissenschaftliche Forschungsanwendungen
4-amino-5-[(2,4-dimethylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol has been studied for its potential applications in various scientific research fields, such as medicine, agriculture, and environmental science. In medicine, 4-amino-5-[(2,4-dimethylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol has been shown to have anti-inflammatory and antioxidant effects, making it a potential candidate for the treatment of various diseases, including arthritis, cancer, and cardiovascular diseases. In agriculture, 4-amino-5-[(2,4-dimethylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol has been used as a feed additive for livestock to improve their growth performance and feed efficiency. In environmental science, 4-amino-5-[(2,4-dimethylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol has been studied for its potential use as a biocide for controlling harmful algal blooms in aquatic ecosystems.
Eigenschaften
CAS-Nummer |
117480-89-4 |
|---|---|
Produktname |
4-amino-5-[(2,4-dimethylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol |
Molekularformel |
C11H14N4OS |
Molekulargewicht |
250.32 g/mol |
IUPAC-Name |
4-amino-3-[(2,4-dimethylphenoxy)methyl]-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C11H14N4OS/c1-7-3-4-9(8(2)5-7)16-6-10-13-14-11(17)15(10)12/h3-5H,6,12H2,1-2H3,(H,14,17) |
InChI-Schlüssel |
CKKNRSAFAAAFSE-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)OCC2=NNC(=S)N2N)C |
Kanonische SMILES |
CC1=CC(=C(C=C1)OCC2=NNC(=S)N2N)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



